

Application Notes and Protocols for L-Phenylalanine-13C6 Infusion in Human Studies

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Compound of Interest

Compound Name: *L-Phenylalanine-13C6*

Cat. No.: *B588771*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Phenylalanine-13C6 is a stable, non-radioactive isotope-labeled amino acid used as a tracer to study protein metabolism and phenylalanine kinetics in vivo in human subjects. This methodology is a cornerstone in metabolic research, particularly for quantifying muscle protein synthesis (MPS), whole-body protein turnover, and the activity of the enzyme phenylalanine hydroxylase. The primed continuous infusion of **L-Phenylalanine-13C6** allows for the achievement of an isotopic steady state in the plasma and tissue pools, enabling the calculation of the rate of appearance of the tracer in proteins over time. This document provides a detailed protocol for the intravenous infusion of **L-Phenylalanine-13C6** in human studies, including subject preparation, tracer infusion, sample collection, and analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies utilizing **L-Phenylalanine-13C6** infusion.

Table 1: **L-Phenylalanine-13C6** Infusion Parameters

Parameter	Value	Unit	Reference
Tracer	L-[ring- ¹³ C ₆]phenylalanine	-	[1][2]
Priming Dose	0.3 - 0.75	mg·kg ⁻¹	[1][3]
Continuous Infusion Rate	0.6 - 0.75	mg·kg ⁻¹ ·h ⁻¹	[1][3]
Infusion Duration	4 - 8	hours	[3][4]

Table 2: Typical Sample Collection Schedule

Sample Type	Time Points	Notes
Blood	Baseline (pre-infusion), then every 15-60 minutes during infusion.	To monitor plasma tracer enrichment and amino acid concentrations.[5]
Muscle Biopsy	Baseline (before or at the start of infusion), and at the end of the infusion period. Additional biopsies may be taken at intermediate time points.	Typically from the vastus lateralis muscle.[2][6]
Expired Air	Baseline, and at regular intervals during the infusion.	For studies investigating phenylalanine oxidation.[7]

Table 3: Expected Isotopic Enrichment and Muscle Protein Synthesis Rates

Parameter	Typical Value	Unit	Reference
Plasma L-[ring- ¹³ C ₆]phenylalanine Enrichment (APE)	4 - 5	Atom Percent Excess	[2]
Intracellular L-[ring- ¹³ C ₆]phenylalanine Enrichment (APE)	4 - 4.75	Atom Percent Excess	[2]
Basal Muscle Protein Synthesis (MPS) Rate	0.050 - 0.065	%·h ⁻¹	[1][2]
Stimulated (e.g., post-prandial) MPS Rate	0.088 - 0.089	%·h ⁻¹	[1][2]

Experimental Protocol: Primed Continuous Infusion of L-Phenylalanine-¹³C₆

This protocol describes a method for measuring muscle protein synthesis in human subjects using a primed, continuous intravenous infusion of L-[ring-¹³C₆]phenylalanine.

1. Materials and Reagents

- L-[ring-¹³C₆]phenylalanine (sterile, pyrogen-free)
- Sterile 0.9% saline solution
- Infusion pump
- Catheters for intravenous infusion and blood sampling
- Blood collection tubes (e.g., EDTA-coated)
- Muscle biopsy needles (e.g., Bergström needle)
- Liquid nitrogen for sample storage
- Homogenizer

- Perchloric acid
- Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

2. Subject Preparation

- Subjects should be in a post-absorptive state, typically requiring an overnight fast (approximately 10-12 hours).
- Record the subject's body weight to calculate the tracer dosage.
- Insert a catheter into a forearm or hand vein for the infusion of the tracer.
- Insert a second catheter into a contralateral hand or forearm vein, which may be arterialized by heating the hand, for blood sampling.

3. Tracer Preparation

- Prepare the L-[ring-13C6]phenylalanine solution under sterile conditions.
- Dissolve the tracer in sterile 0.9% saline to the desired concentration for both the priming and continuous infusion solutions.

4. Infusion Protocol

- Priming Dose: Administer a priming bolus of L-[ring-13C6]phenylalanine (e.g., 0.3 mg·kg⁻¹) to rapidly achieve isotopic equilibrium in the body's free amino acid pool.[\[1\]](#)[\[2\]](#)
- Continuous Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of L-[ring-13C6]phenylalanine (e.g., 0.6 mg·kg⁻¹·h⁻¹) using an infusion pump.[\[1\]](#)[\[2\]](#)
- Maintain the infusion for the desired duration, typically 4 to 8 hours.[\[3\]](#)[\[4\]](#)

5. Sample Collection

- Blood Samples:

- Collect a baseline blood sample before starting the infusion.
- Collect subsequent blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period.[5]
- Immediately place blood samples on ice and centrifuge to separate plasma. Store plasma at -80°C until analysis.
- Muscle Biopsy Samples:
 - Obtain a baseline muscle biopsy from the vastus lateralis muscle either before the start of the infusion or at t=0.[2]
 - Obtain a second muscle biopsy at the end of the infusion period from the contralateral leg or from the same leg with a separate incision.
 - Immediately freeze the muscle tissue in liquid nitrogen and store at -80°C.[6]

6. Sample Analysis

- Plasma Analysis:
 - Thaw plasma samples and precipitate proteins using an acid (e.g., perchloric acid).
 - Analyze the supernatant for L-[ring-13C6]phenylalanine enrichment using GC-MS or LC-MS/MS.[8]
- Muscle Tissue Analysis:
 - Grind the frozen muscle tissue to a powder under liquid nitrogen.
 - Homogenize the powdered tissue in perchloric acid to precipitate proteins.[9]
 - Separate the intracellular free amino acid fraction (supernatant) and the protein-bound fraction (pellet).
 - Hydrolyze the protein pellet to release amino acids.

- Determine the enrichment of L-[ring-13C6]phenylalanine in both the intracellular and protein-bound fractions by GC-MS or LC-MS/MS.[\[3\]](#)[\[8\]](#)

7. Calculation of Muscle Protein Synthesis

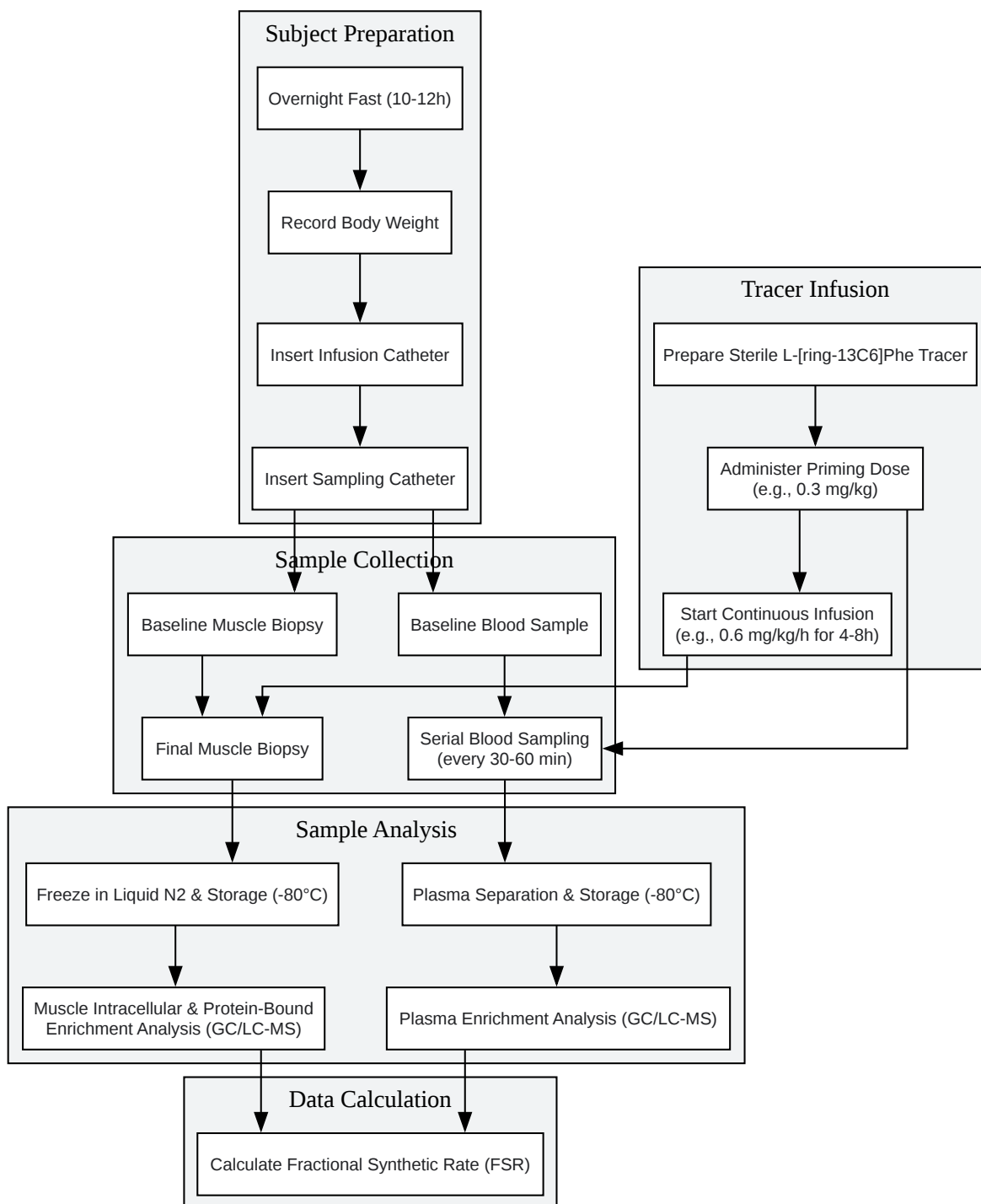
The fractional synthetic rate (FSR) of muscle protein is calculated using the following formula:

$$\text{FSR (\%/h)} = (E_{p2} - E_{p1}) / (E_{ic} \times t) \times 100$$

Where:

- E_{p1} and E_{p2} are the L-[ring-13C6]phenylalanine enrichments in the muscle protein at the time of the first and second biopsies, respectively.
- E_{ic} is the average enrichment of L-[ring-13C6]phenylalanine in the intracellular free amino acid pool (precursor pool) between the two biopsies.
- t is the time in hours between the two biopsies.

Visualizations



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Caption: Experimental workflow for **L-Phenylalanine-13C6** infusion.

Caption: Phenylalanine incorporation and signaling overview.

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